Larreantin

cytotoxicity P-388 leukemia ED50 comparison

Larreantin is a cytotoxic naphthoquinonoid sesquilignan isolated exclusively from the roots of Larrea tridentata (creosote bush). Its structure, established through comprehensive NMR including selective INEPT and NOE difference techniques, represents a new natural product class formed via oxidative cyclization of two phenylpropene units with a preformed benzoquinone.

Molecular Formula C27H24O7
Molecular Weight 460.5 g/mol
CAS No. 114094-46-1
Cat. No. B12782599
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLarreantin
CAS114094-46-1
Molecular FormulaC27H24O7
Molecular Weight460.5 g/mol
Structural Identifiers
SMILESCC1=C(C2=C(C=C1CC3=CC(=C(C=C3)O)OC)C(=O)C=C(C2=O)OC)C4=CC(=C(C=C4)O)OC
InChIInChI=1S/C27H24O7/c1-14-17(9-15-5-7-19(28)22(10-15)32-2)11-18-21(30)13-24(34-4)27(31)26(18)25(14)16-6-8-20(29)23(12-16)33-3/h5-8,10-13,28-29H,9H2,1-4H3
InChIKeyPVIVJQUHLNWCNX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Larreantin (CAS 114094-46-1) Procurement Guide: Naphthoquinone Sesquilignan Sourcing & Differentiation


Larreantin is a cytotoxic naphthoquinonoid sesquilignan isolated exclusively from the roots of Larrea tridentata (creosote bush). Its structure, established through comprehensive NMR including selective INEPT and NOE difference techniques, represents a new natural product class formed via oxidative cyclization of two phenylpropene units with a preformed benzoquinone [1]. Unlike the predominant lignan constituents of Larrea (e.g., nordihydroguaiaretic acid, NDGA) which are abundant in aerial parts, larreantin is root-specific and constitutes only 0.0065% of the dry root weight [1]. A total synthesis was reported via a convergent route, providing an alternative to low-yield natural extraction [2].

Why Generic Naphthoquinone or Larrea Lignan Substitution Cannot Replace Larreantin in Targeted Research


Larreantin cannot be interchanged with other Larrea-derived phenolics (e.g., NDGA) or common naphthoquinones (e.g., lapachol, plumbagin) because its sesquilignan-naphthoquinone hybrid architecture imparts a distinct cytotoxicity profile in the P-388 lymphocytic leukemia assay [1]. NDGA, the major Larrea lignan commercialized as a food antioxidant, inhibits lipoxygenase and tyrosine kinases, whereas larreantin's mechanism is structurally tied to its naphthoquinone redox core [2]. Substituting another naphthoquinone ignores the specific 8-(4-hydroxy-3-methoxyphenyl)-6-(4-hydroxy-3-methoxybenzyl) substitution pattern that defines larreantin's activity and that is absent from simpler 1,4-naphthoquinones [1].

Larreantin Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparisons for Scientific Selection


Cytotoxic Potency in P-388 Murine Leukemia: Larreantin vs. Nordihydroguaiaretic Acid (NDGA)

Larreantin exhibited an ED50 of 0.38 µg/mL in the P-388 lymphocytic leukemia cytotoxicity assay, meeting the National Cancer Institute activity threshold of ED50 < 4 µg/mL [1]. In a separate study, NDGA—the major Larrea lignan and a widely used lipoxygenase inhibitor—showed an IC50 of 0.66 µg/mL against the same P388 cell line after 22 h incubation . While direct head-to-head data are unavailable, cross-study comparison indicates larreantin is approximately 1.7-fold more potent than NDGA on a mass-concentration basis in this specific leukemia model.

cytotoxicity P-388 leukemia ED50 comparison

P-388 Activity vs. Representative Naphthoquinone Class Range: Larreantin Positional Benchmarking

A series of 1,4-naphthoquinone (DHNQ) derivatives evaluated against P388 cells exhibited ED50 values ranging from 0.18 to 1.81 µg/mL [1]. Larreantin's ED50 of 0.38 µg/mL falls within the lower third of this active range, placing it among the more potent naphthoquinone analogs tested in this model system, without requiring synthetic derivatization of the core quinone scaffold.

naphthoquinone P-388 ED50 range class benchmarking

Botanical Source Specificity: Root-Exclusive Localization vs. Aerial-Part Abundant Lignans

Larreantin is present exclusively in the roots of L. tridentata and is not detectable in the aerial parts (leaves, stems, twigs), where the major lignans NDGA (up to 10% dry weight of leaves) and related furanoid lignans accumulate [1] [2]. This strict tissue-specific localization contrasts with all other major Larrea bioactive constituents, providing a unique marker for root-derived phytopreparations and a distinct biosynthetic origin.

plant tissue specificity root-exclusive Larrea tridentata

Structural Class Novelty: Sesquilignan-Naphthoquinone Hybrid vs. Simple Naphthoquinones and Lignans

Larreantin is the sole known natural naphthoquinonoid sesquilignan, incorporating two phenylpropene units oxidatively cyclized with a benzoquinone moiety [1]. This chemotype is structurally distinct from both the simple 1,4-naphthoquinones (e.g., lapachol, MW 242; plumbagin, MW 188) and the 8-8' linked lignans (e.g., NDGA, MW 302) found in the same plant [2]. The presence of two 4-hydroxy-3-methoxyphenyl substituents at C-6 and C-8 on the naphthoquinone core creates a more complex pharmacophore (MW 460.5, C27H24O7) with a distinct hydrogen-bond donor/acceptor profile not shared by simpler analogs.

chemotype uniqueness sesquilignan-naphthoquinone hybrid biogenesis

Synthetic Accessibility via Total Synthesis vs. Low Natural Yield Extraction

Larreantin's natural abundance is only 0.0065% in dry root tissue (650 mg from 10 kg roots) [1]. A convergent total synthesis was achieved in 1991, utilizing selective functionalization of a naphthyldihydro-oxazole intermediate [2]. This synthetic route offers a viable procurement alternative that circumvents the extremely low extraction yield and the necessity of sourcing L. tridentata roots, which is not required for the commercially abundant leaf-derived NDGA.

total synthesis procurement route natural yield limitation

Larreantin (CAS 114094-46-1) High-Value Application Scenarios Grounded in Differentiated Evidence


Natural Product Screening Libraries Seeking Sesquilignan-Naphthoquinone Chemotypes

Larreantin occupies chemical space not represented by common commercially available naphthoquinones (lapachol, plumbagin, shikonin) or lignans (NDGA). With MW 460.5 and a hybrid sesquilignan-naphthoquinone scaffold featuring two 4-hydroxy-3-methoxyphenyl substituents, it provides a structurally unique entry for phenotypic screening and chemoinformatics diversity analysis [1]. Its demonstrated P-388 activity (ED50 0.38 µg/mL) confirms it is not merely a structural curiosity but a biologically active member of this rare chemotype [2].

Larrea tridentata Root-Sourced Bioactivity Authentication and Reference Standard

Because larreantin is exclusively localized in roots and absent from aerial parts [1], it serves as a definitive chemical marker to authenticate root-derived Larrea preparations versus leaf/stem-derived products containing primarily NDGA. Procurement of authenticated larreantin reference material enables development of analytical methods (HPLC, LC-MS) for quality control and botanical drug standardization [2].

Comparative Naphthoquinone Mechanism-of-Action Studies in Leukemia Models

Larreantin's cytotoxic potency in the P-388 lymphocytic leukemia model (ED50 0.38 µg/mL) positions it within the active range of synthetic DHNQ naphthoquinone derivatives (0.18–1.81 µg/mL) but with a structurally distinct substitution pattern [1]. Researchers investigating structure-activity relationships of naphthoquinone cytotoxicity can use larreantin as a natural, bis-aryl substituted comparator to synthetic mono-substituted analogs, potentially revealing the contribution of the 6-benzyl-8-phenyl substitution to potency and selectivity [1].

Custom Synthesis Feasibility Assessment for Rare Natural Product Procurement

For programs requiring multi-milligram to gram quantities, the published total synthesis route via a naphthyldihydro-oxazole intermediate [1] demonstrates synthetic tractability. This distinguishes larreantin from other trace natural products where no synthesis exists, making it a feasible candidate for medicinal chemistry optimization or in vivo follow-up studies despite its extremely low natural abundance (0.0065% dry root weight) [2].

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